![molecular formula C6H3BrN2O B1597795 2-Bromo-4-hydroxynicotinonitrile CAS No. 635731-97-4](/img/structure/B1597795.png)
2-Bromo-4-hydroxynicotinonitrile
Overview
Description
2-Bromo-4-hydroxynicotinonitrile (2B4HNN) is a brominated hydroxy-nicotinonitrile compound that has been studied for its potential applications in scientific research. 2B4HNN has been found to have a number of biochemical and physiological effects, and is being explored for its potential use in research experiments.
Scientific Research Applications
Herbicide Resistance and Detoxification
A significant application of related brominated nitriles involves the development of herbicide resistance in transgenic plants. This is achieved through the expression of detoxification genes from bacteria, enabling plants to convert herbicides like bromoxynil into non-toxic metabolites, showcasing a method to enhance crop resilience against chemical herbicides (Stalker, McBride, & Malyj, 1988).
Biotransformation and Environmental Degradation
Studies have also explored the biotransformation of bromoxynil under various anaerobic conditions, indicating the herbicide's degradation by soil microorganisms. This research is crucial for understanding how bromoxynil and potentially related compounds are broken down in the environment, impacting the persistence and toxicity of such chemicals (Knight, Berman, & Häggblom, 2003).
Microbial Degradation Pathways
The microbial degradation of bromoxynil and its pathway, involving specific bacteria capable of utilizing the compound as a nitrogen source, has been a focus of research. Such studies offer insights into the potential for bioremediation strategies and the natural attenuation of bromoxynil in the environment (McBride, Kenny, & Stalker, 1986).
Non-Extractable Residues and Microbial Turnover
Research into the microbial turnover and formation of non-extractable residues (NER) of bromoxynil in soil microcosms addresses the fate of this herbicide post-application. Understanding the proportion of biogenic versus xenobiotic NERs helps evaluate the environmental impact of bromoxynil use (Nowak, Telscher, Seidel, & Miltner, 2018).
Analytical Detection in Environmental Samples
Development of analytical methods, such as enzyme-linked immunosorbent assays (ELISA), for the detection of bromoxynil in water samples demonstrates the importance of monitoring environmental contamination. These methods enable the tracking of bromoxynil levels in various water sources, assisting in the assessment of its environmental presence and potential risks (Cao, Lu, Long, Hong, & Sheng, 2005).
properties
IUPAC Name |
2-bromo-4-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-6-4(3-8)5(10)1-2-9-6/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCVYEBXCLQANK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383033 | |
Record name | 2-BROMO-4-HYDROXYNICOTINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-hydroxynicotinonitrile | |
CAS RN |
635731-97-4 | |
Record name | 2-BROMO-4-HYDROXYNICOTINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10383033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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